tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate
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Overview
Description
tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate is a compound that features a tert-butyl carbamate protecting group attached to an amino indane structure
Mechanism of Action
Target of Action
Tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate, also known as tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate, is a carbamate derivative . Carbamates are known to interact with various targets, including enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play crucial roles in the nervous system by breaking down neurotransmitters such as acetylcholine.
Mode of Action
The compound’s interaction with its targets involves the formation of a carbamate moiety . This moiety can bind to the active site of the target enzyme, inhibiting its function . The inhibition of AChE and BChE leads to an increase in acetylcholine levels, affecting neurotransmission.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE and BChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific location and function of the cholinergic synapses involved.
Pharmacokinetics
Carbamates in general are known to have good absorption and distribution profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of AChE and BChE, leading to increased acetylcholine levels . This can result in enhanced cholinergic transmission, which can have various cellular effects depending on the specific neurons involved. For instance, it could lead to increased muscle contraction or changes in heart rate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the protection of the amino group in the indane structure using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often involve the use of flow microreactor systems, which provide efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate back to the free amine.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of the free amine.
Substitution: Formation of the free amine and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active compounds, such as pharmaceuticals.
Medicine: May serve as an intermediate in the synthesis of drugs targeting specific pathways.
Industry: Utilized in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler structure with similar protecting group properties.
N-Boc-protected anilines: Used in similar synthetic applications.
tert-Butyl-N-methylcarbamate: Another carbamate with different substituents.
Uniqueness
Its stereochemistry (S-configuration) also adds to its uniqueness, making it valuable in chiral synthesis .
Properties
IUPAC Name |
tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7,15H2,1-3H3,(H,16,17)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZODLSYYJVFGGO-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903558-18-9 |
Source
|
Record name | tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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